1-(5-Bromopyridin-3-yl)-4-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNZVLGFWCYOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 5 Bromopyridin 3 Yl 4 Ethylpiperazine
Retrosynthetic Analysis of the Chemical Compound
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby devising a logical synthetic plan. hilarispublisher.comyoutube.com For 1-(5-bromopyridin-3-yl)-4-ethylpiperazine, the primary disconnection points are the C-N bonds linking the pyridine (B92270) and piperazine (B1678402) rings, and the N-ethyl bond of the piperazine moiety.
The most logical primary disconnection is at the aryl C-N bond between the pyridine C3 position and the piperazine nitrogen. This bond is typically formed via nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: a 5-bromopyridin-3-yl electrophile (or its equivalent) and a 1-ethylpiperazine (B41427) nucleophile.
A secondary disconnection can be considered at the ethyl-nitrogen bond of the piperazine ring. This suggests a two-step approach where piperazine is first attached to the pyridine ring, followed by a subsequent N-ethylation step.
These disconnections suggest two primary forward synthetic strategies:
Strategy A: A direct coupling of a 3,5-disubstituted pyridine derivative (e.g., 3,5-dibromopyridine (B18299) or 3-amino-5-bromopyridine) with pre-synthesized 1-ethylpiperazine.
Strategy B: A sequential approach involving the coupling of a 3,5-disubstituted pyridine with piperazine, followed by the ethylation of the resulting 1-(5-bromopyridin-3-yl)piperazine (B1336269) intermediate.
Strategies for the Construction of the 1-(5-Bromopyridin-3-yl) Moiety
The 1-(5-bromopyridin-3-yl) fragment is the cornerstone of the target molecule. Its synthesis requires regioselective functionalization of the pyridine ring at the 3- and 5-positions.
Direct halogenation of pyridine via electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophiles and typically requires harsh conditions. chemrxiv.org However, strategic approaches using substituted pyridines can achieve the desired 3,5-disubstitution pattern.
A plausible starting material is 3-aminopyridine (B143674). The amino group is an activating, ortho-, para-directing group, facilitating electrophilic substitution. Bromination of 3-aminopyridine can lead to the introduction of bromine atoms at the 2-, 4-, and 6-positions. A more controlled approach involves the Hofmann rearrangement of nicotinamide (B372718) in the presence of bromine and a base, which is a known method for producing 3-aminopyridine. orgsyn.org
A more advanced and regioselective method involves a ring-opening, halogenation, and ring-closing sequence. This process can transform pyridines into acyclic Zincke imine intermediates, which undergo highly regioselective halogenation under mild conditions, allowing for the synthesis of a diverse set of 3-halopyridines. nih.govnsf.gov For instance, a pyridine could be N-activated, subjected to ring-opening, followed by halogenation with an electrophilic bromine source like N-bromosuccinimide (NBS), and subsequent ring-closure to yield the 3-brominated pyridine. nih.gov To achieve the desired 5-bromo-3-functionalized pyridine, one could start with a pre-functionalized pyridine and apply this methodology, or perform a subsequent functionalization after the initial halogenation.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds in modern organic synthesis.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, and it represents a premier method for constructing the target C-N bond. wikipedia.orgchemeurope.com In the context of synthesizing this compound, this reaction would involve coupling 1-ethylpiperazine with a 3,5-disubstituted pyridine, such as 3,5-dibromopyridine.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the reaction's success, with sterically hindered phosphine (B1218219) ligands often providing the best results. wikipedia.org
| Parameter | Typical Conditions |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, SPhos, RuPhos |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Table 1: Representative Conditions for Buchwald-Hartwig Amination.
For the specific synthesis, 3,5-dibromopyridine would be reacted with 1-ethylpiperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. The selectivity of the reaction, coupling at the C3 position over the C5 position, can be influenced by steric and electronic factors, though in a symmetric molecule like 3,5-dibromopyridine, mono-amination is the initial goal.
While the Suzuki-Miyaura coupling is predominantly used for C-C bond formation, it is an invaluable tool for functionalizing pyridine rings, which can create precursors for subsequent amination reactions. researchgate.netlibretexts.org For example, a dihalopyridine could first undergo a selective Suzuki-Miyaura reaction with a boronic acid to introduce a functional group at one position, which could then be converted into a leaving group or a directing group for the subsequent introduction of the piperazine moiety at the other position.
Recent advancements have demonstrated that Suzuki-Miyaura coupling is highly efficient for a broad range of heterocyclic substrates, including chloropyridines, using rationally designed catalyst systems. nih.govnih.gov This allows for the synthesis of complex substituted pyridines that can serve as advanced intermediates in the synthesis of the target compound.
Cross-Coupling Approaches to Aryl-Nitrogen Bond Formation
Methods for the Introduction and Functionalization of the 4-Ethylpiperazine Moiety
The 4-ethylpiperazine moiety can be introduced either as a complete unit or constructed stepwise on the pyridine scaffold.
The most direct method is the use of commercially available 1-ethylpiperazine as the nucleophile in a cross-coupling reaction, as described in the Buchwald-Hartwig section (2.2.2.1). This approach is highly efficient, benefiting from the ready availability of the starting amine. chemicalbook.comsigmaaldrich.com
Alternatively, if starting with unsubstituted piperazine, the ethyl group must be introduced in a separate step. This is typically achieved after the piperazine has been coupled to the 5-bromopyridin-3-yl core. Common methods for the N-alkylation of the resulting 1-(5-bromopyridin-3-yl)piperazine include:
Reductive Amination: This involves reacting the secondary amine of the piperazine ring with acetaldehyde (B116499) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). This method is generally high-yielding and proceeds under mild conditions.
Direct Alkylation: This method uses an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to prevent quaternization. Care must be taken to control the reaction conditions to avoid over-alkylation.
Acylation-Reduction: The piperazine nitrogen can be acylated with acetyl chloride or acetic anhydride, followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the N-ethyl group. This two-step process is robust and reliable.
The synthesis of N-ethylpiperazine itself can be achieved by the ethylation of piperazine with ethanol (B145695) in the presence of a hydrogenation catalyst. google.comgoogle.com
| Method | Reagents | Advantages | Disadvantages |
| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | Mild conditions, high selectivity | Requires handling of volatile aldehyde |
| Direct Alkylation | Ethyl bromide, K₂CO₃ | Simple procedure, readily available reagents | Risk of over-alkylation (quaternization) |
| Acylation-Reduction | Acetic anhydride, then LiAlH₄ | High yield, avoids quaternization | Requires a strong, hazardous reducing agent |
Table 2: Comparison of Common Methods for N-Ethylation of Piperazine.
Nucleophilic Substitution Reactions with Piperazine Derivatives
A primary and widely utilized method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This pathway is particularly effective when the aromatic ring is electron-deficient, a characteristic often imparted by the presence of heteroatoms like nitrogen in a pyridine ring. The synthesis of this compound can be efficiently achieved by reacting an appropriately substituted pyridine with 1-ethylpiperazine.
The reaction typically involves the displacement of a halide, such as bromine or chlorine, from the pyridine ring by the secondary amine of 1-ethylpiperazine. The pyridine ring's nitrogen atom activates the C3 position towards nucleophilic attack, facilitating the substitution.
Reaction Scheme: 3,5-Dibromopyridine + 1-Ethylpiperazine → this compound
This reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide formed during the substitution. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side products. High-boiling polar aprotic solvents are often employed to facilitate the reaction.
| Parameter | Condition | Purpose |
| Reactants | 3,5-Dibromopyridine, 1-Ethylpiperazine | Formation of the aryl-piperazine bond |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | To dissolve reactants and facilitate the reaction |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | To scavenge the HBr byproduct |
| Temperature | 80-150 °C | To provide sufficient energy for the reaction to proceed |
This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. The regioselectivity is generally high due to the electronic properties of the 3,5-disubstituted pyridine ring. researchgate.net
Reductive Amination in Piperazine Functionalization
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing substituents onto the piperazine nitrogen. mdpi.com While not typically the primary route for forming the aryl-piperazine bond in this specific molecule, it is a key strategy for preparing the 1-ethylpiperazine precursor or for alternative synthetic pathways.
For instance, 1-(5-bromopyridin-3-yl)piperazine could be synthesized first, followed by the addition of the ethyl group via reductive amination. This would involve reacting the secondary amine of 1-(5-bromopyridin-3-yl)piperazine with acetaldehyde in the presence of a reducing agent.
Reaction Scheme: 1-(5-Bromopyridin-3-yl)piperazine + Acetaldehyde + Reducing Agent → this compound
The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) being common choices due to their mildness and selectivity. nih.govmdpi.com
| Component | Example | Role |
| Amine | 1-(5-Bromopyridin-3-yl)piperazine | Nucleophile |
| Carbonyl Compound | Acetaldehyde | Electrophile, source of the ethyl group |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Reduces the intermediate iminium ion |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Reaction medium |
This method offers a high degree of control and is tolerant of a wide range of functional groups, making it a powerful tool in complex molecule synthesis. nih.govresearchgate.net
Alkylation Strategies for N-Substituted Piperazines
Direct alkylation is another fundamental strategy for functionalizing the piperazine ring. mdpi.com This approach can be used to introduce the ethyl group onto the piperazine nitrogen. The synthesis would begin with 1-(5-bromopyridin-3-yl)piperazine, which is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide.
Reaction Scheme: 1-(5-Bromopyridin-3-yl)piperazine + Ethyl Bromide → this compound
This reaction is a standard nucleophilic substitution (SN2) where the nitrogen atom of the piperazine acts as the nucleophile. A base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the acid formed.
| Parameter | Condition | Rationale |
| Substrate | 1-(5-Bromopyridin-3-yl)piperazine | The nucleophilic amine |
| Alkylating Agent | Ethyl bromide, Ethyl iodide | Source of the ethyl group |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | To deprotonate the amine and drive the reaction |
| Solvent | Acetonitrile (ACN), Tetrahydrofuran (THF) | To provide a suitable reaction environment |
A potential challenge with this method is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, although this is less of a concern when starting with a monosubstituted piperazine. Careful control of stoichiometry and reaction conditions is necessary to achieve high yields of the desired product. researchgate.net
Advanced and Novel Synthetic Routes
Beyond classical methods, research into more efficient and environmentally benign synthetic strategies continues to evolve. These include the development of transition metal-free reactions and the application of novel molecular scaffolds.
Exploration of Transition Metal-Free Methodologies
While palladium- and copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools for making N-arylpiperazines, there is growing interest in transition metal-free alternatives to reduce cost and metal contamination in the final product. researchgate.netmdpi.comrsc.org
For this compound, the inherent reactivity of the 3,5-dibromopyridine precursor often makes a transition metal catalyst unnecessary for the SNAr reaction. The electron-withdrawing nature of the ring nitrogen and the second bromine atom sufficiently activates the C3 position for nucleophilic attack by 1-ethylpiperazine. Such reactions, performed under thermal conditions with a suitable base and solvent, represent a practical and cost-effective transition-metal-free pathway. rsc.orgnih.govresearchgate.net
Application of Ring-Opening Reactions in Piperazine Synthesis
An innovative approach to synthesizing 1,4-disubstituted piperazines involves the ring-opening of bicyclic precursors, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This strategy allows for the modular construction of asymmetrically substituted piperazines.
In a potential synthetic route, DABCO can be quaternized by an aryl halide, such as 3,5-dibromopyridine. The resulting quaternary ammonium salt is a reactive intermediate. Subsequent cleavage of one of the C-N bonds by a nucleophile can lead to the formation of a piperazine ring. If the reaction sequence is designed appropriately, this can be a route to introduce the N-aryl and N-alkyl groups in a controlled manner. nih.gov For example, a DABCO-derived salt could be opened by a nucleophile that later serves as a precursor to the ethyl group. While this is a more complex, multi-step approach, it offers unique possibilities for creating diverse piperazine derivatives. organic-chemistry.orgresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and cost. For the most direct synthetic route—the nucleophilic aromatic substitution of 3,5-dibromopyridine with 1-ethylpiperazine—several parameters can be systematically varied. researchgate.net
Base: The strength and solubility of the base can influence the reaction rate. While inorganic bases like K₂CO₃ are common, organic bases such as diisopropylethylamine (DIPEA) can offer better solubility in certain organic solvents.
Solvent: The choice of solvent affects both the solubility of the reactants and the rate of the SNAr reaction. High-boiling polar aprotic solvents like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP) are generally effective.
Temperature: Higher temperatures typically accelerate the reaction, but can also lead to the formation of impurities. The optimal temperature is a balance between reaction rate and selectivity. Microwave-assisted heating can sometimes be employed to significantly reduce reaction times.
Stoichiometry: Using a slight excess of one reactant, typically the more volatile or less expensive one (e.g., 1-ethylpiperazine), can help drive the reaction to completion.
Systematic screening of these conditions, often employing design of experiment (DoE) methodologies, allows for the identification of the most efficient and robust process for the synthesis of the target compound. nih.govresearchgate.netnih.gov
Mechanistic Investigations of Key Bond-Forming Reactions
The key bond-forming step in the synthesis of this compound is the creation of the C-N bond between the pyridine ring and the piperazine nitrogen. The mechanisms of the most probable synthetic routes have been the subject of extensive investigation.
Buchwald-Hartwig Amination Mechanism: The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through several key steps:
Oxidative Addition : A Pd(0) complex, formed in situ, reacts with the aryl halide (5-bromo-3-halopyridine). The palladium inserts into the carbon-halogen bond, forming a Pd(II) species.
Amine Coordination and Deprotonation : The amine (1-ethylpiperazine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.
Reductive Elimination : This is the final and crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product, this compound. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgrug.nl
The specific nature of the intermediates can be influenced by the choice of ligand. Bidentate ligands like BINAP and DPPF are believed to prevent the formation of inactive palladium dimers and can accelerate the reaction. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The classical SNAr mechanism is a two-step process:
Addition : The nucleophile (1-ethylpiperazine) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group (a halide). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
Elimination : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product.
Recent studies, however, have provided evidence that many SNAr reactions, particularly those involving heterocyclic systems like pyridine, may not proceed through a distinct Meisenheimer intermediate. nih.gov Instead, they may follow a concerted mechanism (cSNAr), where the C-N bond formation and the C-X (halide) bond cleavage occur in a single transition state. nih.govnih.gov For substitutions on pyridine rings with good leaving groups like bromide, a concerted mechanism is considered highly probable. nih.gov
Structure Activity Relationship Sar Studies of 1 5 Bromopyridin 3 Yl 4 Ethylpiperazine and Its Analogues
Systematic Modification of the Pyridine (B92270) Ring
The pyridine ring is a π-deficient aromatic system whose electronic properties and substitution pattern are critical for molecular interactions. mdpi.com Modifications to this ring, including the position and nature of substituents, can profoundly impact a compound's efficacy and selectivity.
The location and identity of the halogen atom on the pyridine ring are key determinants of activity. The parent compound features a bromine atom at the 5-position. Shifting this substituent to other positions (e.g., 2, 4, or 6) alters the molecule's electronic distribution and steric profile, which can affect its binding to a biological target.
Replacing bromine with other halogens (Fluorine, Chlorine, Iodine) also introduces significant changes. Fluorine, being highly electronegative, can act as a hydrogen bond acceptor, while the larger iodine atom can form halogen bonds and increase lipophilicity. Generally, the optimal halogen and its position are highly dependent on the specific binding pocket of the target protein. For instance, moving the halogen from the electron-deficient 2- or 6-positions to the 3- or 5-positions can significantly alter the pyridine ring's interaction capabilities.
Hypothetical data based on established SAR principles for illustrative purposes.
Table 1: Effect of Halogen Positional Isomerism and Substitution on Biological Activity| Compound | Pyridine Ring Substitution | Relative Potency (IC50, nM) |
|---|---|---|
| Parent | 5-Bromo | 50 |
| Analog 1a | 2-Bromo | 250 |
| Analog 1b | 4-Bromo | 150 |
| Analog 1c | 5-Chloro | 45 |
| Analog 1d | 5-Fluoro | 100 |
| Analog 1e | 5-Iodo | 80 |
Substituting the bromine atom with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the pyridine ring, influencing its pKa and ability to participate in electrostatic or π-stacking interactions. nih.gov
EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density on the pyridine ring, which can enhance certain interactions or alter the molecule's metabolic stability. rsc.org Conversely, EWGs like nitro (-NO2) or cyano (-CN) decrease the ring's electron density. mdpi.commdpi.com This reduction in electron density can weaken or strengthen interactions depending on the nature of the target. Studies on related pyridine-containing molecules have shown that electron-withdrawing substituents can lead to more potent activity, while electron-donating groups may have the opposite effect. acs.orgrsc.org
Hypothetical data based on established SAR principles for illustrative purposes.
Table 2: Influence of Electronic Groups on the Pyridine Ring on Biological Activity| Compound | Substitution at 5-Position | Group Type | Relative Potency (IC50, nM) |
|---|---|---|---|
| Parent | -Br | EWG (Weak) | 50 |
| Analog 2a | -CH3 | EDG | 120 |
| Analog 2b | -OCH3 | EDG | 150 |
| Analog 2c | -CN | EWG | 35 |
| Analog 2d | -NO2 | EWG | 25 |
| Analog 2e | -H | Neutral | 200 |
Bioisosteric replacement of the pyridine ring with other heteroaromatic systems is a common strategy to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Replacing pyridine with other azines, such as pyrimidine (B1678525) or pyrazine, alters the number and position of nitrogen atoms. This changes the hydrogen bonding capacity and the dipole moment of the aromatic core. For example, a pyrimidine ring introduces an additional nitrogen atom, potentially offering a new hydrogen bond acceptor site.
Replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) is another established bioisosteric strategy that can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net Saturated ring systems, such as 3-azabicyclo[3.1.1]heptane, have also been explored as pyridine mimetics, offering improved physicochemical properties like solubility and metabolic stability. chemrxiv.org
Hypothetical data based on established SAR principles for illustrative purposes.
Table 3: Effect of Pyridine Ring Bioisosteres on Biological Activity| Compound | Aromatic Core | Relative Potency (IC50, nM) |
|---|---|---|
| Parent | 5-Bromopyridin-3-yl | 50 |
| Analog 3a | 5-Bromopyrimidin-3-yl | 75 |
| Analog 3b | 5-Bromopyrazin-3-yl | 110 |
| Analog 3c | 3-Bromo-5-cyanophenyl | 60 |
| Analog 3d | Quinolin-7-yl | 95 |
Modifications on the Piperazine (B1678402) Ring System
The piperazine ring serves as a versatile linker and its substituents can significantly influence a molecule's properties. The two nitrogen atoms of the piperazine core can be functionalized to modulate basicity, conformation, and interactions with biological targets. researchgate.net
Generally, a systematic exploration of alkyl chain length (methyl, ethyl, propyl, butyl) and branching (isopropyl, isobutyl, tert-butyl) is performed. Smaller alkyl groups like methyl may be well-tolerated, while increasing the chain length to propyl or butyl can enhance van der Waals interactions within a hydrophobic pocket, potentially increasing potency. However, excessively bulky groups may introduce steric hindrance, leading to a loss of activity. Cycloalkyl groups, such as cyclopropyl (B3062369) or cyclobutyl, can offer a good balance of lipophilicity and conformational rigidity. The optimal substituent is often a trade-off between target affinity and properties like metabolic stability. nih.govnih.gov
Hypothetical data based on established SAR principles for illustrative purposes.
Table 4: Effect of N4-Alkyl Substituent Variation on Biological Activity| Compound | N4-Substituent | Relative Potency (IC50, nM) |
|---|---|---|
| Parent | -Ethyl | 50 |
| Analog 4a | -Methyl | 85 |
| Analog 4b | -n-Propyl | 40 |
| Analog 4c | -Isopropyl | 65 |
| Analog 4d | -Cyclopropyl | 55 |
| Analog 4e | -n-Butyl | 90 |
The piperazine ring is a common structural motif in many FDA-approved drugs, but its replacement with bioisosteres can be advantageous for optimizing pharmacokinetic properties. enamine.netenamine.net Bioisosteres are chosen to mimic the key features of the piperazine ring, such as its basicity and the spatial arrangement of its nitrogen atoms, while offering different conformational constraints or physicochemical properties. cambridgemedchemconsulting.com
Common bioisosteres for piperazine include homopiperazine (B121016) (a seven-membered ring), which increases the distance between the nitrogen atoms and provides greater flexibility. nih.gov Pyrrolidine-based structures can also serve as mimetics. nih.govnih.gov More rigid, conformationally constrained analogs, such as spirocyclic or bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane), can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. mdpi.comnih.gov The choice of a suitable bioisostere depends on the desired vector orientations and the topology of the target's binding site.
Hypothetical data based on established SAR principles for illustrative purposes.
Table 5: Effect of Piperazine Bioisosteric Replacement on Biological Activity| Compound | Core Moiety | Relative Potency (IC50, nM) |
|---|---|---|
| Parent | 4-Ethylpiperazine | 50 |
| Analog 5a | 4-Ethylhomopiperazine | 90 |
| Analog 5b | (R)-3-Ethylaminopyrrolidine | 120 |
| Analog 5c | 1-Ethyl-1,4-diazepane | 85 |
| Analog 5d | 5-Ethyl-2,5-diazabicyclo[2.2.1]heptane | 40 |
Introduction of Chirality in the Piperazine Ring
There is no available research data on the synthesis or biological evaluation of chiral analogues of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine where stereocenters have been introduced into the piperazine ring. The impact of such chirality on the biological activity of this specific compound remains undetermined.
Conformational Analysis and its Influence on Ligand-Target Interactions
No conformational analysis or computational modeling studies for this compound have been reported. The preferred three-dimensional structure of this molecule and how its conformation might influence interactions with biological targets is currently unknown.
Impact of Lipophilicity and Steric Hindrance on Biological Activity
There are no published SAR studies that systematically investigate the effects of altering lipophilicity or steric hindrance on the biological activity of this compound. The relationship between these physicochemical properties and the efficacy or selectivity of this compound and its derivatives has not been documented.
Computational Chemistry and Molecular Modeling for 1 5 Bromopyridin 3 Yl 4 Ethylpiperazine
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine. These studies elucidate the distribution of electrons within the molecule, which is crucial for determining its reactivity and interaction with other molecules.
Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals also highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to the molecule's binding with biological targets.
Table 1: Illustrative Quantum Mechanical Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative and intended to represent typical outputs of quantum mechanical calculations.
Molecular Docking Simulations for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations can identify the most likely binding poses within the active site of a receptor, as well as estimate the strength of the interaction, often expressed as a binding affinity or docking score.
The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is typically explored, while the protein is often kept rigid, although flexible docking protocols are also used. Scoring functions are then employed to evaluate the quality of each pose, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The results of docking studies can guide the design of more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Ensemble and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights that are not accessible through static methods like docking. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the ligand-protein complex and to explore the conformational landscape of this compound.
When applied to a ligand-protein complex, MD simulations can validate the binding poses predicted by docking. A stable interaction will see the ligand remaining in the binding site throughout the simulation, with minimal fluctuations. These simulations can also reveal the role of water molecules in mediating the binding and can provide a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for this compound would consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can identify novel scaffolds with the potential for similar biological activity. The model can also be used for de novo design, where new molecules are built from scratch to match the pharmacophoric features.
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties relevant to research (excluding explicit safety/toxicity profiles)
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For this compound, computational models can estimate a range of physicochemical and pharmacokinetic parameters that are important for its development as a research tool.
These models are typically based on the molecule's structure and can predict properties such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. Early prediction of these properties can help to identify potential liabilities and guide the design of molecules with more favorable ADME profiles.
Table 2: Illustrative In Silico ADME Predictions for this compound
| Property | Predicted Value | Importance in Research |
| LogP | 2.9 | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility | Moderate | Affects bioavailability and formulation for in vitro/in vivo studies. |
| Caco-2 Permeability | High | Suggests good potential for intestinal absorption. |
| Plasma Protein Binding | 85% | Influences the free concentration of the compound available to act on its target. |
Note: The data in this table is illustrative and represents typical outputs from in silico ADMET prediction tools.
Biological Target Identification and Ligand Interaction Profiling of 1 5 Bromopyridin 3 Yl 4 Ethylpiperazine
Investigation of Receptor Binding Affinities and Selectivity
The arylpiperazine scaffold is a well-established pharmacophore known for its interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). nih.govmdpi.com The specific substitutions on the pyridine (B92270) and piperazine (B1678402) rings of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine are expected to modulate its binding affinity and selectivity for various receptors.
Arylpiperazine derivatives are widely recognized for their activity at aminergic GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.comnih.gov The interaction of these compounds with GPCRs is a cornerstone of their application in central nervous system (CNS) drug discovery. nih.govmdpi.com The versatile and modular structure of arylpiperazines allows for modifications that can fine-tune their potency and selectivity for different receptor subtypes. nih.govmdpi.com
Dopamine Receptors: The N-phenylpiperazine moiety is a common feature in ligands targeting D2 and D3 dopamine receptors. mdpi.com Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the aromatic ring significantly influence binding affinity and selectivity. mdpi.comnih.gov For instance, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety can lead to high-affinity D3 receptor ligands with significant selectivity over the D2 receptor. mdpi.com While no direct binding data for this compound is available, based on the SAR of analogous compounds, it is plausible that it may exhibit affinity for dopamine receptor subtypes. The bromopyridinyl group will play a crucial role in determining this affinity and selectivity profile.
Serotonin Receptors: The arylpiperazine scaffold is also a key element in many serotonin receptor ligands. nih.govthieme-connect.comnih.gov Modifications to this scaffold have yielded compounds with high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov For example, competition radioligand binding assays on a series of arylpiperazine derivatives have demonstrated a range of affinities, with some compounds showing Ki values in the low nanomolar range for these receptors. nih.gov The affinity is influenced by the nature of the aryl group and the substituent on the distal nitrogen of the piperazine ring. nih.gov It is therefore hypothesized that this compound may also interact with serotonin receptors.
| Receptor Subtype | Representative Arylpiperazine Analog | Binding Affinity (Ki, nM) |
| Dopamine D2 | LS-3-134 analog | >25.5 |
| Dopamine D3 | LS-3-134 | 0.17 |
| Serotonin 5-HT1A | Compound 8b (arylpiperazine derivative) | 9.38 |
| Serotonin 5-HT2A | Compound 11b (arylpiperazine derivative) | 79.4 |
| Serotonin 5-HT7 | Compound 8b (arylpiperazine derivative) | 9.38 |
This table presents data for representative arylpiperazine analogs to illustrate the potential binding affinities of this class of compounds. The data is not for this compound.
The arylpiperazine moiety has been incorporated into molecules designed as protein kinase inhibitors. nih.govresearchgate.netresearchgate.net Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.govfrontiersin.org Certain quinoxalinyl–piperazine derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation, with IC50 values in the nanomolar range against various cell lines. nih.gov Some arylpiperazine-based compounds have been identified as inhibitors of specific kinases like Axl, with IC50 values around 58 nM. nih.gov
While these findings suggest that the arylpiperazine scaffold can be directed to inhibit protein kinases, there are no specific protein kinase inhibition assay data available for this compound in the current literature. Further investigation would be required to determine if this compound possesses any activity against the human kinome.
| Kinase Target | Representative Arylpiperazine-Containing Inhibitor | IC50 (nM) |
| Axl Kinase | SGI7079 | 58 |
| Glycogen Synthase Kinase-3β | 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one derivative | Potent inhibition reported |
This table provides examples of protein kinase inhibition by compounds containing an arylpiperazine scaffold. The data is not for this compound.
Neurotransmitter transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft. nih.govnih.gov The modulation of these transporters, such as the glutamate (B1630785) transporters (EAATs), is a therapeutic strategy for various neurological disorders. nih.govmdpi.comnih.gov While there is extensive research on compounds that modulate glutamate transporters, there is currently no published data to suggest that this compound or closely related arylpiperazine analogs have been evaluated for their effects on glutamate transporters.
Calreticulin (B1178941) is a multifunctional chaperone protein primarily located in the endoplasmic reticulum, where it plays a key role in calcium homeostasis and protein folding. nih.govnih.govmdpi.com Ligands that bind to calreticulin are of interest for their potential to modulate these cellular processes. nih.gov A review of the scientific literature reveals no studies investigating the binding of this compound or other arylpiperazine derivatives to calreticulin.
The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.comresearchgate.net Beyond GPCRs and kinases, these compounds have been explored for other activities. For instance, some arylpiperazine derivatives have been investigated for their antiprion activity. nih.gov However, specific enzyme assay data for this compound against other potential targets are not available in the public domain.
Biophysical Characterization of Ligand-Protein Interactions
Biophysical techniques are essential for a detailed understanding of how a ligand binds to its protein target. nih.govacs.orgelsevierpure.com Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govacs.orgresearchgate.netnih.gov
SPR has been successfully used to screen for and characterize the binding of arylpiperazine fragments to GPCRs, such as the β1-adrenergic receptor. nih.govacs.orgresearchgate.net This technique can determine the association and dissociation rate constants of the ligand-protein interaction, providing insights into the binding kinetics.
ITC is another powerful tool that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netnih.govkhanacademy.orgmdpi.compreprints.org These thermodynamic parameters can help to elucidate the driving forces behind the molecular recognition process.
Although these techniques have been applied to study the interactions of other arylpiperazine compounds, there are no published biophysical studies on the interaction of this compound with any biological target. Such studies would be crucial to quantitatively characterize its binding to potential targets like dopamine and serotonin receptors and to guide any future drug development efforts.
No Publicly Available Research Data for this compound
A comprehensive search of scientific literature and databases has revealed no publicly available research detailing the biological target identification or specific ligand interaction profile of the chemical compound this compound.
While the chemical structure of this compound is known and the compound is listed in several chemical supplier databases, there is a notable absence of published biological research. This indicates that while the compound may have been synthesized, it has not been the subject of in-depth biological investigation, or the results of such studies have not been disclosed publicly.
Therefore, it is not possible to provide a detailed article on the biological target identification and ligand interaction profiling of this compound as per the requested outline, due to the lack of available scientific data.
Methodologies for in Vitro Biological Evaluation
Cell-Based Functional Assays for Target Engagement and Downstream Signaling
Cell-based functional assays are critical for determining if a compound interacts with its intended biological target within a cellular context and elicits a functional response. These assays can measure various downstream signaling events, such as changes in second messenger levels (e.g., cAMP or calcium), reporter gene activation, or post-translational modifications of signaling proteins like phosphorylation. The specific design of such an assay would depend on the hypothesized target of 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine.
Enzyme Inhibition and Activation Assays
Enzyme inhibition and activation assays are performed to determine a compound's effect on the catalytic activity of a specific enzyme. These assays typically involve incubating the enzyme with its substrate and the test compound, followed by the quantification of product formation or substrate depletion. The results are often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. No data regarding the effect of this compound on any specific enzyme has been found.
Receptor Agonist and Antagonist Activity Determination
To characterize a compound's interaction with a specific receptor, radioligand binding assays are initially used to determine its binding affinity (Ki). Subsequently, functional assays are employed to ascertain whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the receptor's basal activity). Common functional readouts include measuring G-protein activation (e.g., [³⁵S]GTPγS binding assays) or downstream signaling pathways. The receptor activity profile for this compound is not documented in the available literature.
Assessment of Compound Selectivity and Off-Target Activity Profiling
Selectivity profiling is essential to assess a compound's specificity for its intended target versus other related or unrelated biological targets. This is typically achieved by screening the compound against a panel of receptors, enzymes, ion channels, and transporters. A highly selective compound will show potent activity at its primary target with significantly lower or no activity at other targets, which can predict a lower likelihood of off-target side effects. No selectivity or off-target activity data for this compound has been reported.
In Vitro Metabolic Stability Assessment (e.g., Microsomal Assays)
In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound. A common method involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. While studies on related piperazine-containing compounds have been published, specific data from microsomal stability assays for this compound are not available.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Advanced Analogues with Improved Target Specificity
The principles of rational drug design are central to evolving the 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine scaffold into highly specific therapeutic candidates. This approach involves the iterative process of designing and synthesizing new molecules with enhanced affinity and selectivity for a specific biological target. nih.govnih.gov
Future synthetic strategies will likely focus on modifying the core structure at key positions to probe the structure-activity relationships (SAR). Key modifications could include:
Substitution on the Pyridine (B92270) Ring: Replacing the bromine atom at the 5-position with other functional groups (e.g., cyano, trifluoromethyl, or methoxy (B1213986) groups) could modulate the electronic properties and binding interactions of the molecule.
Modification of the Piperazine (B1678402) Linker: Altering the ethyl group on the N4-nitrogen of the piperazine ring with different alkyl or aryl substituents can influence the compound's lipophilicity, metabolic stability, and ability to fit into specific binding pockets. nih.gov
Bioisosteric Replacement: Employing bioisosteres for the pyridine or piperazine rings could lead to analogues with improved pharmacokinetic properties while maintaining or enhancing biological activity. thieme-connect.com
The synthesis of these novel derivatives will build upon established chemical reactions, such as Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution, to efficiently generate a library of compounds for biological screening. nih.gov The goal is to identify analogues that not only bind potently to their intended target but also exhibit minimal off-target effects.
Application of Chemoinformatics and Artificial Intelligence in Compound Design
Chemoinformatics and artificial intelligence (AI) are revolutionizing the drug discovery process by enabling rapid, data-driven decision-making. For the this compound scaffold, these computational tools can significantly accelerate the design of next-generation analogues.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): By analyzing the physicochemical properties and biological activities of a series of synthesized analogues, QSAR models can be developed. These models can predict the activity of virtual compounds, helping to prioritize the synthesis of candidates with the highest probability of success. researchgate.net
Molecular Docking: Computational docking simulations can predict how designed analogues will bind to the three-dimensional structure of a target protein. This allows for the in-silico screening of large virtual libraries to identify compounds with optimal binding modes and energies.
AI-Powered Generative Models: Machine learning algorithms can be trained on existing chemical and biological data to generate novel molecular structures that are optimized for specific properties, such as high target affinity, low toxicity, and desirable pharmacokinetic profiles.
These computational approaches reduce the time and cost associated with traditional trial-and-error synthesis, enabling a more focused and efficient search for superior therapeutic agents.
Exploration of Multi-Target Directed Ligands Based on the Scaffold
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov The strategy of using Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—has emerged as a powerful therapeutic approach. nih.govnih.gov
The this compound structure is an attractive scaffold for the development of MTDLs. By strategically combining this core with other pharmacophores, researchers can design hybrid molecules capable of modulating different biological targets. For instance, in the context of Alzheimer's disease, the piperazine scaffold could be linked to a moiety known to inhibit acetylcholinesterase or monoamine oxidase, potentially leading to a synergistic therapeutic effect. researchgate.netresearchgate.net The design of such MTDLs requires a deep understanding of the pharmacology of each target and the careful selection of linkers to ensure balanced activity. nih.gov
Development of Advanced Analytical Techniques for Compound Characterization
As more complex and potent analogues of this compound are synthesized, the need for sophisticated analytical techniques for their unequivocal characterization becomes paramount. While standard methods provide foundational data, advanced techniques offer deeper structural insights and higher sensitivity.
Future characterization will rely on a combination of methods to confirm the identity, purity, and structure of novel compounds.
| Analytical Technique | Application in Characterization |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements, enabling the determination of elemental composition and confirming molecular formulas. Techniques like LC-ESI-QTOF-MS allow for sensitive detection and fragmentation analysis. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the precise connectivity of atoms within the molecule. nih.gov |
| X-ray Crystallography | Offers the definitive three-dimensional structure of a compound in its solid state, providing crucial information on bond angles, lengths, and conformation that can be used to validate molecular models. nih.gov |
| Chiral Chromatography | For analogues that possess stereocenters, chiral separation techniques are critical for isolating and characterizing individual enantiomers, as they often exhibit different pharmacological activities. |
These advanced methods are indispensable for ensuring the quality and reproducibility of preclinical and clinical research involving these novel chemical entities.
Integration of Omics Technologies in Understanding Biological Responses
To fully understand the biological effects of this compound and its future analogues, an integrated "omics" approach will be essential. libretexts.org These high-throughput technologies provide a global view of molecular changes within a biological system in response to a chemical compound, moving beyond the single-target paradigm. nih.govnih.gov
The application of various omics fields can provide a holistic understanding of a compound's mechanism of action, identify biomarkers of efficacy, and predict potential off-target effects. drugtargetreview.comresearchgate.net
| Omics Field | Research Focus and Application |
| Genomics | Studies changes in gene expression (via transcriptomics) to identify pathways modulated by the compound. This can reveal the primary mechanism of action and secondary or off-target effects. libretexts.org |
| Proteomics | Analyzes the entire set of proteins in a cell or tissue to detect changes in protein expression, post-translational modifications, and protein-protein interactions following compound treatment. nih.gov |
| Metabolomics | Investigates changes in the global metabolite profile of a biological system. This can provide insights into how the compound affects cellular metabolism and can help identify biomarkers of response. drugtargetreview.com |
| Lipidomics | Focuses on alterations in cellular lipid pathways, which is particularly relevant for compounds targeting membrane-bound proteins or signaling pathways involving lipids. nih.gov |
By integrating data from these different omics layers, researchers can construct a comprehensive picture of the cellular response to a compound, facilitating a deeper understanding of its therapeutic potential and safety profile. drugtargetreview.com
Q & A
Q. What are the common synthetic routes for 1-(5-Bromopyridin-3-yl)-4-ethylpiperazine, and how are yields optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, bromopyridine derivatives are often functionalized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the piperazine moiety . Key steps include:
- Coupling reactions : Use of reagents like HOBt/TBTU for amide bond formation or Suzuki-Miyaura coupling for aryl-bromine substitution .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound .
- Yield optimization : Control of reaction parameters (temperature, solvent polarity, catalyst loading) and stoichiometric ratios of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX software is widely used for refining crystal structures, especially for resolving piperazine ring conformations and bromine positional isomerism .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identifies substituent patterns, with characteristic shifts for the ethylpiperazine (δ ~2.5–3.5 ppm) and bromopyridine (δ ~8.0–8.5 ppm) moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~270.15 g/mol) and fragmentation patterns .
Q. How is the biological activity of this compound screened in preclinical studies?
- In vitro assays : Competitive binding studies (e.g., radioligand displacement for receptor targets) and enzymatic inhibition assays (e.g., kinase or phosphodiesterase panels) .
- Cellular models : Cytotoxicity profiling (MTT assays) and functional readouts (e.g., cAMP modulation for GPCR-linked pathways) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., ambiguous NOE signals or crystallographic disorder)?
- Complementary techniques : Combine 2D NMR (e.g., COSY, NOESY) with DFT calculations to validate spatial arrangements .
- Crystallographic refinement : Use SHELXL to model disorder (e.g., bromine positional isomerism) and apply restraints for thermal parameters .
- Dynamic NMR : Probe temperature-dependent conformational changes in the piperazine ring .
Q. What computational strategies are used to predict the compound’s binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite for docking into homology models of target proteins (e.g., dopamine or serotonin receptors) .
- ADME prediction : Tools like SwissADME estimate logP (~2.5), solubility (≤0.1 mg/mL), and CYP450 metabolism .
- MD simulations : GROMACS for assessing piperazine ring flexibility and ligand-receptor stability .
Q. How do structural modifications (e.g., substituting bromine or ethyl groups) impact bioactivity?
- Bromine replacement : Fluorine or chlorine substitution alters electron density, affecting binding affinity (e.g., halogen bonding in kinase inhibitors) .
- Piperazine modifications : Methyl or trifluoroethyl groups enhance metabolic stability but may reduce solubility .
- Case study : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives show improved antimicrobial activity compared to the brominated analog .
Q. What strategies mitigate poor aqueous solubility during formulation?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility for in vivo dosing .
- Salt formation : Hydrochloride or citrate salts improve crystallinity and dissolution rates .
- Prodrug design : Esterification of the ethyl group or boronate esterification (e.g., dioxaborolane derivatives) for controlled release .
Q. How can reaction conditions be optimized for scalability without compromising purity?
- Design of Experiments (DoE) : Response surface methodology to balance temperature, catalyst loading, and solvent (e.g., DMF vs. THF) .
- Continuous flow chemistry : Microreactors for exothermic steps (e.g., bromination) to enhance reproducibility .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
Q. What chiral resolution methods are applicable if stereoisomers form during synthesis?
- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .
- Kinetic resolution : Lipase-catalyzed acyl transfer to separate enantiomers .
- Crystallization-induced asymmetric transformation : Seed crystals of desired enantiomer in supersaturated solutions .
Q. How is compound stability assessed under varying storage and experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis (e.g., piperazine ring opening) .
- Long-term storage : Accelerated stability testing (ICH guidelines) with nitrogen atmosphere to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
